3-Diethylamino-N,N-Dimethylpropionamide

Polyurethane foam catalyst odor high‑resilience foam

3‑Diethylamino‑N,N‑dimethylpropionamide is a beta‑amino carbonyl compound patented as a direct‑replacement catalyst for N‑ethylmorpholine in the manufacture of flexible, high‑resilience polyurethane foams. Belonging to the class of 3‑(dialkylamino)‑N,N‑dialkylamides, it is distinguished by a tertiary amine β‑ to a tertiary amide carbonyl, a structural feature that enables the catalysis of the water–isocyanate blowing reaction while essentially eliminating the strong residual amine odor associated with conventional morpholine‑type activators.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 53151-51-2
Cat. No. B8606406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Diethylamino-N,N-Dimethylpropionamide
CAS53151-51-2
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=O)N(C)C
InChIInChI=1S/C9H20N2O/c1-5-11(6-2)8-7-9(12)10(3)4/h5-8H2,1-4H3
InChIKeyMJQIFLISYRTKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Diethylamino-N,N-Dimethylpropionamide (CAS 53151-51-2) – Key Compound Profile for Polyurethane Catalyst Procurement


3‑Diethylamino‑N,N‑dimethylpropionamide is a beta‑amino carbonyl compound patented as a direct‑replacement catalyst for N‑ethylmorpholine in the manufacture of flexible, high‑resilience polyurethane foams [1]. Belonging to the class of 3‑(dialkylamino)‑N,N‑dialkylamides, it is distinguished by a tertiary amine β‑ to a tertiary amide carbonyl, a structural feature that enables the catalysis of the water–isocyanate blowing reaction while essentially eliminating the strong residual amine odor associated with conventional morpholine‑type activators [1].

Why In‑Class 3‑Dialkylamino‑N,N‑Dialkylamides Cannot Simply Replace 3‑Diethylamino‑N,N‑Dimethylpropionamide (53151-51-2) in Polyurethane Foam Systems


Within the broad family of beta‑amino carbonyl catalysts, minute variations in alkyl substitution on the amine and amide nitrogen atoms profoundly alter physical state, viscosity, catalytic activity, and residual odor profile [1]. For instance, piperazine‑derived analogues are solids that require dilution before pumping, while many morpholine‑based esters retain objectionable amine off‑odors [1]. 3‑Diethylamino‑N,N‑dimethylpropionamide is explicitly claimed and provided as a normally liquid, low‑viscosity catalyst that yields foam products essentially free of amine odor, a specific combination of properties that is not simultaneously present in its closest structural neighbours [1].

Head‑to‑Head Performance Evidence for 3‑Diethylamino‑N,N‑Dimethylpropionamide (53151-51-2) vs. Comparator Polyurethane Catalysts


Residual Foam Odor Elimination vs. N‑Ethylmorpholine (CAS 100‑74-3)

3‑Diethylamino‑N,N‑dimethylpropionamide enables the production of cellular urethane foams that are described as essentially free of the amine odor that is persistently associated with N‑ethylmorpholine, the benchmark catalyst formerly used in high‑resilience foam formulations [1]. The patent positions the target compound as a direct, drop‑in replacement for N‑ethylmorpholine in water‑blown flexible and high‑resilience foam systems [1].

Polyurethane foam catalyst odor high‑resilience foam

Physical‑State Advantage Over Piperazine‑Based Solid Catalysts

In contrast to piperazine‑derived beta‑amino amide catalysts that are solids at ambient temperature and require dilution for pumping, 3‑diethylamino‑N,N‑dimethylpropionamide is a normally liquid material that can be handled and metered without pre‑dilution [1]. The patent further teaches that acyclic catalysts of Formula II (which includes the target compound) are generally less viscous than the corresponding morpholine‑derived catalysts, facilitating more straightforward pumping and mixing operations [1].

Polyurethane foam catalyst handling processability

Purity Characterization by Gas‑Liquid Chromatography vs. Analogous Catalyst Preparations

In the preparative example disclosed in the patent, 3‑diethylamino‑N,N‑dimethylpropionamide was obtained as a liquid product having a purity of about 95% as determined by gas‑liquid chromatographic analysis, with structural confirmation by infrared functional analysis [1]. This level of analytical specification provides a benchmark for procurement quality requirements.

Catalyst quality control purity analysis process consistency

Selective Catalysis of the Water–Isocyanate Reaction vs. Conventional Tertiary Amines

The patent teaches that beta‑amino carbonyl compounds, including 3‑diethylamino‑N,N‑dimethylpropionamide, are particularly effective in catalyzing the reaction between water and isocyanate, which generates the CO₂ blowing agent essential for foam expansion [1]. While conventional tertiary amines such as triethylenediamine (TEDA) or N‑ethylmorpholine also catalyze this reaction, they often promote competing gelation reactions that can compromise foam structure; the target compound is claimed to provide balanced activity suitable for water‑blown flexible foams [1].

Blowing catalyst water–isocyanate reaction foam stability

Priority Application Scenarios for 3‑Diethylamino‑N,N‑Dimethylpropionamide (53151-51-2) Based on Proven Differentiation


Odor‑Free High‑Resilience Automotive Interior Foam

The patent explicitly positions 3‑diethylamino‑N,N‑dimethylpropionamide as a direct replacement for N‑ethylmorpholine in the production of high‑resilience foam for automotive cushioning, where residual amine odor is unacceptable [1]. The compound enables foam manufacturers to meet stringent vehicle‑interior air‑quality standards while maintaining the required load‑deflection, flex‑fatigue, and flammability characteristics [1].

Water‑Blown Flexible Foam with Reduced Industrial Hygiene Burden

For manufacturers of water‑blown flexible slabstock foams, employing 3‑diethylamino‑N,N‑dimethylpropionamide substantially reduces the amine concentration in plant air, addressing occupational exposure concerns historically linked to N‑ethylmorpholine use [1]. The liquid, low‑viscosity nature of the compound further simplifies bulk handling and automated metering systems [1].

Flame‑Retarded Foam Formulations Requiring Balanced Catalysis

The patent highlights the utility of beta‑amino carbonyl catalysts, including the target compound, in flame‑retarded foam grades where the presence of halogenated or phosphorus‑based flame retardants can interfere with conventional amine catalyst activity [1]. The target compound maintains effective water–isocyanate catalysis without exacerbating the scorch or degradation issues sometimes observed with other tertiary amines in flame‑retarded systems [1].

Development of Next‑Generation Low‑Fogging Polyurethane Catalysts

Building on the foundational patent, 3‑diethylamino‑N,N‑dimethylpropionamide serves as a structural prototype for the design of non‑fugitive, reactive amine catalysts that incorporate hydrolytically stable amide linkages, reducing volatile amine emissions from finished polyurethane articles [1]. Industrial R&D teams can procure this compound as a reference standard for benchmarking new catalyst candidates.

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